molecular formula C11H7BrFNO2 B8254561 Methyl 3-bromo-5-fluoroquinoline-8-carboxylate

Methyl 3-bromo-5-fluoroquinoline-8-carboxylate

Cat. No.: B8254561
M. Wt: 284.08 g/mol
InChI Key: IACJPSNRHNBLAA-UHFFFAOYSA-N
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Description

Methyl 3-bromo-5-fluoroquinoline-8-carboxylate is a quinoline derivative that has garnered interest in various fields of scientific research. This compound is characterized by the presence of bromine and fluorine atoms on the quinoline ring, which can significantly influence its chemical properties and reactivity.

Properties

IUPAC Name

methyl 3-bromo-5-fluoroquinoline-8-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrFNO2/c1-16-11(15)7-2-3-9(13)8-4-6(12)5-14-10(7)8/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IACJPSNRHNBLAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=C(C=C1)F)C=C(C=N2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-bromo-5-fluoroquinoline-8-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination and fluorination of quinoline derivatives, followed by esterification to introduce the methyl carboxylate group. The reaction conditions often require the use of strong acids or bases, along with specific catalysts to facilitate the halogenation and esterification processes.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-5-fluoroquinoline-8-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The quinoline ring can be oxidized or reduced under specific conditions, leading to the formation of different quinoline derivatives.

    Coupling Reactions: This compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and electrophiles like alkyl halides.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are often used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinoline derivatives with different functional groups, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Methyl 3-bromo-5-fluoroquinoline-8-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: This compound can be used in the study of biological pathways and interactions due to its unique chemical properties.

    Industry: this compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-bromo-5-fluoroquinoline-8-carboxylate involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors, leading to various biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-chloro-5-fluoroquinoline-8-carboxylate
  • Methyl 3-bromo-5-chloroquinoline-8-carboxylate
  • Methyl 3-iodo-5-fluoroquinoline-8-carboxylate

Uniqueness

Methyl 3-bromo-5-fluoroquinoline-8-carboxylate is unique due to the specific combination of bromine and fluorine atoms on the quinoline ring. This combination can influence its chemical reactivity and biological activity, making it a valuable compound for various research applications.

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